Dibenzocarbazole

説明

Historical Background and Discovery

The history of dibenzocarbazole research is closely linked to the discovery of its parent compound, carbazole. In 1872, Carl Graebe and Carl Glaser first isolated carbazole from coal tar, establishing the foundation for future research into more complex carbazole derivatives. This discovery represented a significant achievement in the early exploration of heterocyclic compounds and sparked interest in investigating related structures.

The scientific community's focus on this compound compounds intensified in the latter half of the 20th century. By the 1970s, various this compound isomers had been synthesized and characterized, leading to their inclusion in comprehensive chemical evaluations. The International Agency for Research on Cancer (IARC) conducted the first formal assessments of 7H-Dibenzo[c,g]carbazole in 1972, followed by additional evaluations in 1983 and 1987, highlighting the growing scientific interest in these compounds.

Throughout the late 20th and early 21st centuries, research into dibenzocarbazoles has expanded significantly, with particular attention to their synthesis, properties, and potential applications. This period has seen substantial advancements in developing more efficient synthetic routes and exploring the electronic characteristics of these compounds, establishing dibenzocarbazoles as important subjects in chemical research.

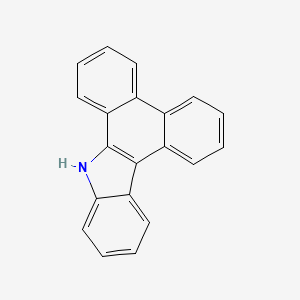

Structural Classification and Nomenclature

Dibenzocarbazoles comprise a diverse group of isomeric compounds, differentiated by the position and orientation of the fused benzene rings relative to the central carbazole unit. The nomenclature of these compounds follows standard chemical naming conventions, with the position and direction of ring fusion indicated by letter designations in brackets.

The most commonly studied isomers include:

- 7H-Dibenzo[c,g]carbazole (CAS: 194-59-2): Features benzene rings fused at the c and g positions of the carbazole core.

- 9H-Dibenzo[a,c]carbazole (CAS: 201-67-2): Contains benzene rings fused at the a and c positions.

- 7H-Dibenzo[a,g]carbazole (CAS: 207-84-1): Presents benzene rings fused at the a and g positions.

Other variants include 6H-dibenzo[b,h]carbazole and various dibenzoindolocarbazoles, each with distinct structural arrangements.

The physical properties of dibenzocarbazoles vary slightly among isomers but generally include:

| Property | 7H-Dibenzo[c,g]carbazole | 9H-Dibenzo[a,c]carbazole | 7H-Dibenzo[a,g]carbazole |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₃N | C₂₀H₁₃N | C₂₀H₁₃N |

| Molecular Weight | 267.32 g/mol | 267.32 g/mol | 267.32 g/mol |

| Melting Point | 152-154°C | 158°C | 233.3-234.2°C |

| Appearance | Yellow crystalline solid | Crystalline solid | Crystalline solid |

| Water Solubility | 53.47 μg/L (22°C) | Low | Low |

These compounds typically exhibit poor water solubility but can dissolve in organic solvents such as acetonitrile, chloroform, and dimethyl sulfoxide to varying degrees.

Significance in Chemical Research

Dibenzocarbazoles have emerged as compounds of substantial interest in chemical research, with applications spanning multiple scientific disciplines. Their unique electronic properties, derived from their extended π-conjugated systems, have positioned them as valuable materials in organic electronics and optoelectronic devices.

One of the most promising research avenues involves the application of dibenzocarbazoles in light-emitting diodes (LEDs) and organic photovoltaic cells. The compounds exhibit favorable electron transport characteristics and photoluminescent properties that make them suitable for these applications. Recent studies have demonstrated that this compound derivatives can serve as effective electron donor materials in organic solar cells, contributing to improved device performance and stability.

Synthetic methodology development represents another significant area of this compound research. In 2025, researchers reported a visible light-induced catalyst-free synthesis of dibenzo[a,g]carbazoles designed as a two-step one-pot reaction via 6π electrocyclization and consequent dehydrogenation. This approach offers a more environmentally friendly alternative to traditional methods requiring noble metal catalysts and harsh reaction conditions.

Additional synthetic strategies developed in recent years include:

Palladium-catalyzed methods: A 2017 study demonstrated an efficient palladium-catalyzed strategy for synthesizing dibenzo[a,c]carbazole derivatives from 2-(2-halophenyl)-indoles and iodobenzenes via dual C–H functionalization.

Lewis acid-mediated approaches: Research groups have focused on developing Lewis acid-mediated methods for preparing annulated carbazole scaffolds with applications in biomedical and pharmaceutical fields.

Samarium(II)-mediated cascade reactions: This approach has been employed in the first synthesis of dibenzoindolo[3,2-b]carbazoles, expanding the structural diversity of these compounds.

The following table summarizes recent synthetic methods for dibenzocarbazoles:

Beyond synthetic advancements, researchers have investigated the fundamental properties of dibenzocarbazoles, including their electronic structure, absorption and emission spectra, and charge transport capabilities. The UV/Visible spectral properties of these compounds have been documented, providing valuable data for researchers working on photophysical applications.

The continued exploration of this compound chemistry has led to a deeper understanding of structure-property relationships within this compound class, facilitating the rational design of new derivatives with tailored properties for specific applications. As research progresses, dibenzocarbazoles are likely to remain important subjects in the development of advanced materials for next-generation electronic and optoelectronic devices.

Structure

3D Structure

特性

IUPAC Name |

21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEVROQFKHXUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221244 | |

| Record name | Dibenzocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71012-25-4, 201-67-2 | |

| Record name | Dibenzocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(a,C)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000201672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZO(A,C)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YS941P738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学的研究の応用

Materials Science

Photophysical Properties

Dibenzocarbazole exhibits unique photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have shown that this compound derivatives can be synthesized to optimize their electronic characteristics for improved performance in these applications. For instance, the absorption and fluorescence maxima of this compound were found to be significantly red-shifted compared to traditional carbazole compounds, indicating enhanced light emission capabilities .

| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| This compound | 428 | 450 | -5.65 | -1.67 |

| 9H-Carbazole | 320 | 353 | -4.73 | -2.00 |

Applications in Organic Electronics

The ability to modify the this compound structure through functionalization allows for tailored properties suitable for use as hole transport materials in perovskite solar cells. A study demonstrated that derivatives of this compound exhibited high charge mobility and stability, making them effective in enhancing the efficiency of solar cells .

Organic Electronics

Hole Transport Materials

this compound-based compounds have been identified as promising candidates for hole transport materials due to their favorable electronic properties. Theoretical studies using density functional theory have shown that these compounds possess optimal energy levels for effective charge transport, which is crucial for the performance of organic electronic devices .

Environmental Applications

Genotoxicity Studies

this compound derivatives have been studied for their genotoxic effects, particularly in relation to liver carcinogenesis. Research indicates that certain this compound derivatives can induce DNA damage and affect cellular processes associated with tumor promotion in liver progenitor cells . This highlights the need for careful assessment of this compound's environmental impact, especially given its potential carcinogenic properties.

Table: Summary of Genotoxic Studies

Chiral Applications

Chiral Stacking and Catalysis

Recent advancements have explored the use of this compound analogs in asymmetric catalysis and as chiral materials. The development of donor-acceptor complexes using this compound has shown promise in creating highly efficient chiral systems for applications in photodetectors and circularly polarized light sources . These innovations could lead to new methods for synthesizing chiral compounds with significant industrial applications.

類似化合物との比較

Key Observations :

- DBE and Aromaticity : this compound’s higher DBE (15 vs. 9 for carbazole) correlates with greater aromatic stability and resistance to electrophilic substitution .

- Lipophilicity : Increased benzene rings enhance hydrophobicity (LogP: 6.18), influencing environmental persistence and bioaccumulation .

Environmental Occurrence and Geochemical Significance

- Shale Formations :

- Environmental Monitoring : this compound concentrations in polar fractions (e.g., 568 ppb in river systems) exceed benzocarbazole (327–747 ppb), highlighting its environmental prevalence .

Q & A

Basic Research Questions

Q. How can the molecular structure of dibenzocarbazole be systematically characterized using spectroscopic methods?

- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy to identify proton and carbon environments, supported by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy can detect functional groups, while X-ray crystallography resolves spatial arrangements. Cross-reference spectral data with computational models (e.g., DFT calculations) to validate structural assignments .

Q. What experimental protocols are recommended for measuring the aqueous solubility of this compound?

- Methodological Answer : Use shake-flask methods under controlled temperatures (e.g., 22–24°C) with HPLC or UV-Vis spectrophotometry for quantification. Solubility data should be replicated across multiple solvent systems (e.g., ethanol/water mixtures) and validated against established databases like the Handbook of Aqueous Solubility Data. Note temperature-dependent variations (e.g., 5.34 × 10⁻⁵ g/L at 22°C vs. 1.04 × 10⁻⁵ g/L at 24°C) and account for impurities via recrystallization .

| Temperature (°C) | Solubility (g/L) | Reference Code |

|---|---|---|

| 22 | 5.34 × 10⁻⁵ | B175 |

| 24 | 1.04 × 10⁻⁵ | H106/M303 |

Q. What are the primary synthetic routes for this compound derivatives, and how are reaction conditions optimized?

- Methodological Answer : While specific synthesis protocols for this compound are not detailed in the provided evidence, analogous methods (e.g., cyclization of triazole derivatives with aromatic aldehydes under reflux) can be adapted. Optimize reaction time, solvent polarity (e.g., absolute ethanol), and acid catalysis (e.g., glacial acetic acid) to enhance yield. Monitor intermediates via TLC and purify via column chromatography .

Advanced Research Questions

Q. How can Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) resolve this compound’s role in petroleum systems?

- Methodological Answer : Apply negative-ion electrospray ionization (ESI) FT-ICR-MS to analyze shale extracts. Compare molecular profiles of marine vs. lacustrine shales, focusing on pyrrolic compounds like this compound. Use double-bond equivalence (DBE) and carbon number distributions to infer organic matter sources (e.g., lacustrine algae vs. marine phytoplankton). Validate findings with isotopic labeling or pyrolysis-GC-MS .

Q. How should researchers address contradictions in solubility data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of solubility datasets (e.g., B175 vs. H106/M303 in ) to identify methodological discrepancies (e.g., solvent purity, equilibration time). Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to assess variability. Consult interdisciplinary experts to evaluate confounding variables (e.g., polymorphism, particle size) .

Q. What frameworks (e.g., PICO, FINER) are effective for designing hypothesis-driven studies on this compound’s environmental persistence?

- Methodological Answer : Use the PICO framework to define:

- Population : Aquatic ecosystems with shale-derived organic matter.

- Intervention : this compound concentrations.

- Comparison : Uncontaminated vs. petroleum-impacted sites.

- Outcome : Bioaccumulation or toxicity metrics.

Apply the FINER criteria to ensure feasibility, novelty, and relevance to bioremediation strategies .

Q. How can comparative studies reconcile this compound’s dual role as a biomarker and pollutant?

- Methodological Answer : Combine geochemical analysis (e.g., FT-ICR-MS for biomarker identification) with ecotoxicological assays (e.g., Daphnia magna toxicity tests). Use multivariate statistics to correlate this compound levels with ecological endpoints (e.g., species diversity). Publish datasets in open-access repositories to enable cross-study validation .

Data Presentation Guidelines

- Tables : Include solubility data with temperature and method codes (see Table above) .

- Synonyms : Reference CAS RN 194-59-2 and synonyms (e.g., 3,4:5,6-Dibenzocarbazole, Dibenzo(c,g)carbazole) to avoid ambiguity .

- Ethical Compliance : Document synthetic byproducts and disposal methods in supplementary materials, adhering to Green Chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。